

Compound of Interest

Compound Name: 4-Amino-3-nitrobenzaldehyde
Cat. No.: B1281796

An In-depth Technical Guide to the Molecular Structure of **4-Amino-3-nitrobenzaldehyde**

Introduction

4-Amino-3-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis and materials science. Its molecular structure, spectroscopic signature, synthesis, and key chemical transformations, are intended for researchers and professionals in chemistry and drug development.

Molecular Identity and Nomenclature

The unambiguous identification of **4-Amino-3-nitrobenzaldehyde** is established through its systematic nomenclature and standardized chemical structure.

```
graph "Molecular_Structure" {
    layout=neato;
    graph [bgcolor="#FFFFFF", size="7,5!", ratio=fill, overlap=false, splines=true];
    node [shape=circle, style=filled, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
    edge [fontname="Helvetica", fontsize=10, color="#202124"];

    // Benzene Ring
    C1 [pos="0,1.5!", label="C", fillcolor="#F1F3F4"];
    C2 [pos="-1.3,-0.75!", label="C", fillcolor="#F1F3F4"];
    C3 [pos="1.3,-0.75!", label="C", fillcolor="#F1F3F4"];
    C4 [pos="-0.85,0.75!", label="C", fillcolor="#F1F3F4"];
    C5 [pos="0.85,0.75!", label="C", fillcolor="#F1F3F4"];
    C6 [pos="0,-1.5!", label="C", fillcolor="#F1F3F4"];

    // Aldehyde Group
    C7 [pos="0,3!", label="C", fillcolor="#F1F3F4"];
    H1 [pos="-0.7,3.5!", label="H", fillcolor="#FFFFFF", shape=plaintext];
    O1 [pos="1,3.5!", label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Amino Group
    N1 [pos="-2.6,-1.5!", label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"];
    H2 [pos="-3.3,-1!", label="H", fillcolor="#FFFFFF", shape=plaintext];
    H3 [pos="-3.3,-2!", label="H", fillcolor="#FFFFFF", shape=plaintext];
```

```
// Nitro Group
N2 [pos="2.6,-1.5!", label="N+", fillcolor="#4285F4", fontcolor="#FFFFFF"];
O2 [pos="3.3,-1!", label="O-", fillcolor="#EA4335", fontcolor="#FFFFFF"];
O3 [pos="3.3,-2!", label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Ring Bonds
C1 -- C5;
C5 -- C3;
C3 -- C6;
C6 -- C2;
C2 -- C4;
C4 -- C1;

// Substituent Bonds
C1 -- C7 [label=""];
C7 -- H1;
C7 -- O1 [style=filled, penwidth=2];
C2 -- N1;
N1 -- H2;
N1 -- H3;
C3 -- N2;
N2 -- O2;
N2 -- O3 [style=filled, penwidth=2];

// Dummy nodes for positioning labels
label_NH2 [pos="-2.2, -0.5!", label="H2N", shape=plaintext, fontcolor="#202124", fontsize=14];
label_CHO [pos="0, 2.2!", label="CHO", shape=plaintext, fontcolor="#202124", fontsize=14];
label_NO2 [pos="2.2, -0.5!", label="O2N", shape=plaintext, fontcolor="#202124", fontsize=14];
}
```

Caption: Logical relationship of electronic effects in the molecule.

Spectroscopic Characterization

The structure of **4-Amino-3-nitrobenzaldehyde** and its derivatives is routinely confirmed using a variety of spe

- Mass Spectrometry (MS): GC-MS analysis has confirmed the molecular mass of the compound, showing a molecular ion peak at m/z 166 (21% relative abundance) which confirms the molecular weight of the compound.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, and C=C functional groups.
- UV-Visible Spectroscopy: The extensive conjugation and charge transfer characteristics of the molecule result in multiple absorption bands in the visible region.

Table 3: Key Spectroscopic Data

Technique	Observation	Interpretation	Reference(s)
Mass Spectrometry	Molecular ion peak (M^+) at m/z 166 (21% relative abundance)	Confirms the molecular weight of the compound.	
Infrared (IR)	Presence of O-H, N-H, N=N, C=C, C=O, and C-H functional groups confirmed in derivatives.		

Synthesis and Reactivity

Experimental Protocol: Synthesis

A common and effective method for the synthesis of **4-Amino-3-nitrobenzaldehyde** involves the nitration of a primary aromatic amine.

Protocol: Synthesis via Nitration of 4-Acetamidobenzaldehyde

- Protection and Suspension: 4-Acetamidobenzaldehyde (60 g) is dissolved in acetic anhydride (150 cm^3) by heat.
- Nitration: A nitrating mixture is prepared by carefully adding concentrated nitric acid (24 cm^3) to acetic anhydride.

- Isolation of Intermediate: The reaction mixture is stirred and then poured into ice-cold water. The resulting precipitate is collected and washed with cold water.
- Hydrolysis (Deprotection): Concentrated hydrochloric acid (200 cm³) is added to the dried diacetate (70 g), and the mixture is stirred until the solid has completely dissolved.
- Precipitation and Purification: Cold water (300 cm³) is added to the cooled solution, precipitating the final product.

Caption: Workflow for the synthesis of **4-Amino-3-nitrobenzaldehyde**.

Key Reactivity: Diazotization and Azo Coupling

The primary amino group of **4-Amino-3-nitrobenzaldehyde** is readily transformed into a diazonium salt upon treatment with nitrous acid.

- To cite this document: BenchChem. [Understanding the molecular structure of 4-Amino-3-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. A

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.